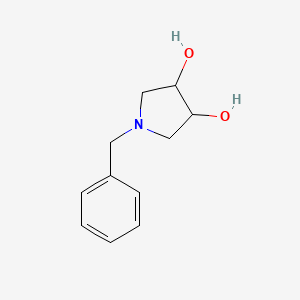
1-Benzylpyrrolidine-3,4-diol
Übersicht
Beschreibung
1-Benzylpyrrolidine-3,4-diol is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound exists in different stereoisomers, including (3R,4S)-1-benzylpyrrolidine-3,4-diol and (3R,4R)-1-Benzylpyrrolidine-3,4-diol . The pyrrolidine ring in the compound adapts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans conformation .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-3,4-diol involves complex chemical reactions. The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound can also be synthesized from different cyclic or acyclic precursors . More specific synthesis routes and reaction conditions can be found in specialized chemical databases.Molecular Structure Analysis
The InChI code for (3R,4S)-1-benzylpyrrolidine-3,4-diol is 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+ . The structure of the compound is characterized by a pyrrolidine ring bearing two hydroxyl groups in a trans conformation .Physical And Chemical Properties Analysis
The physical form of (3R,4S)-1-benzylpyrrolidine-3,4-diol is oil , while (3R,4R)-1-Benzylpyrrolidine-3,4-diol is a solid . The compounds should be stored at room temperature or at 4°C .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
260389-82-0 |
|---|---|
Produktname |
1-Benzylpyrrolidine-3,4-diol |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |
InChI-Schlüssel |
QJRIUWQPJVPYSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

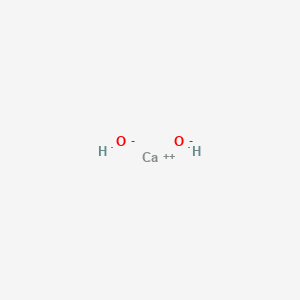
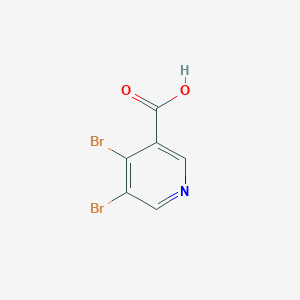
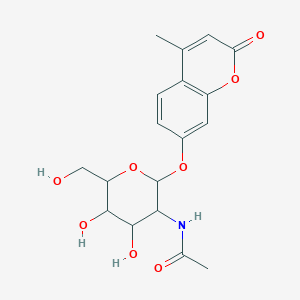
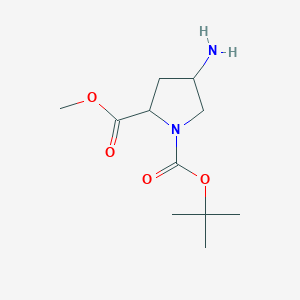
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
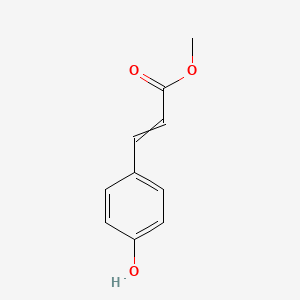
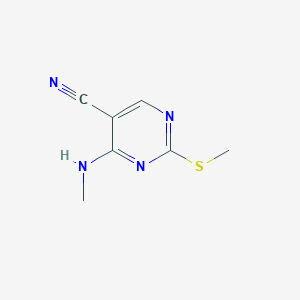
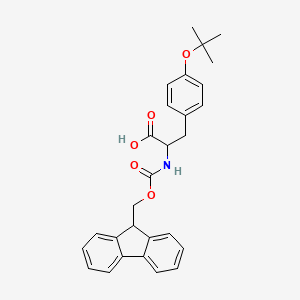
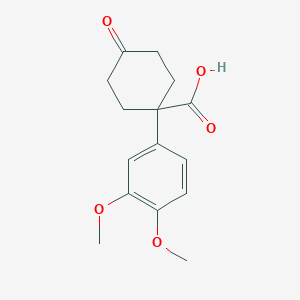
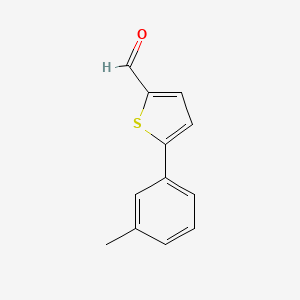
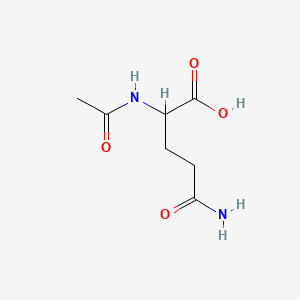
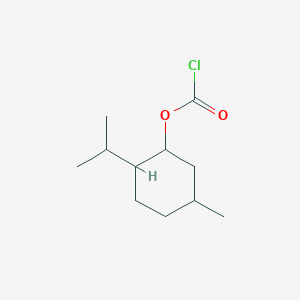
![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)